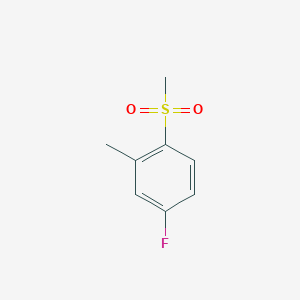

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTECWKSRQPLXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375519 | |

| Record name | 4-Fluoro-1-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828270-62-8 | |

| Record name | 4-Fluoro-1-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 828270-62-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document details a robust two-step synthetic pathway, commencing with the S-methylation of 4-fluoro-3-methylbenzenethiol, followed by the selective oxidation of the resulting thioether intermediate. We will delve into the mechanistic rationale behind the chosen methodologies, provide detailed, step-by-step experimental protocols, and present a full characterization of the final product using modern analytical techniques. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking practical, field-proven insights into the synthesis of this important building block.

Introduction and Strategic Overview

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is an aromatic sulfone that incorporates several key structural features—a fluorine atom, a methyl group, and a methylsulfonyl group—which are prevalent in biologically active molecules. The sulfone moiety, in particular, is a versatile functional group known for its metabolic stability and ability to act as a hydrogen bond acceptor, often enhancing the pharmacokinetic profile of drug candidates.

The synthesis of this target molecule is most effectively approached via a two-step sequence that leverages common and high-yielding transformations in organic chemistry. This strategy is predicated on the initial formation of a thioether (sulfide) intermediate, which is subsequently oxidized to the desired sulfone. This approach is advantageous due to the commercial availability of the starting materials and the generally clean and efficient nature of the reactions involved.

Below is a graphical representation of the overall synthetic workflow.

Caption: Overall synthetic workflow for 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene.

Mechanistic Considerations and Rationale

Step 1: Synthesis of 4-Fluoro-2-methyl-1-(methylthio)benzene via Thiolate Alkylation

The first step involves the formation of a thioether through a nucleophilic substitution reaction. This transformation is analogous to the well-known Williamson ether synthesis.[1][2] Thiols are more acidic than their alcohol counterparts and can be readily deprotonated by a suitable base to form a highly nucleophilic thiolate anion.[3]

Caption: Key transformations in the S-methylation step.

The choice of base is critical. While strong bases like sodium hydride (NaH) are highly effective, offering irreversible deprotonation, more moderate bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can also be employed, often in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting thiolate then acts as a potent nucleophile, attacking the electrophilic methyl iodide in a classic SN2 reaction to form the thioether with high efficiency.[3]

Step 2: Oxidation of Thioether to Sulfone

The oxidation of thioethers to sulfones is a fundamental transformation in organic synthesis.[4] This process typically proceeds in a stepwise manner, with the initial oxidation yielding a sulfoxide, which is then further oxidized to the sulfone.

Thioether → Sulfoxide → Sulfone

A variety of oxidizing agents can accomplish this transformation.[5] While potent oxidants like potassium permanganate (KMnO₄) are effective, they can sometimes lead to over-oxidation or side reactions. Hydrogen peroxide (H₂O₂), particularly in an acidic medium like acetic acid, is an excellent choice for this conversion.[6][7] It is an inexpensive, environmentally benign ("green") oxidant, with water being the only byproduct.[5]

The reaction mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the protonated hydrogen peroxide (or a related activated species). This process is repeated to convert the intermediate sulfoxide to the final sulfone. Controlling the reaction temperature is crucial to ensure the reaction goes to completion without runaway exothermic events.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of 4-Fluoro-2-methyl-1-(methylthio)benzene

| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Fluoro-3-methylbenzenethiol | 142.20 | 5.00 g | 35.16 |

| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 1.55 g | 38.68 (1.1 eq) |

| Methyl Iodide | 141.94 | 2.43 mL (5.55 g) | 39.08 (1.1 eq) |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated NH₄Cl solution | - | 50 mL | - |

| Diethyl Ether | - | 150 mL | - |

| Brine (Saturated NaCl solution) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.55 g, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-fluoro-3-methylbenzenethiol (5.00 g, 35.16 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 20 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Add methyl iodide (2.43 mL, 39.08 mmol) dropwise to the reaction mixture at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude thioether as an oil. This product is often of sufficient purity for the next step.

Part B: Synthesis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Fluoro-2-methyl-1-(methylthio)benzene | 156.23 | ~5.49 g (crude) | ~35.16 |

| Glacial Acetic Acid | - | 70 mL | - |

| Hydrogen Peroxide (30% w/w aq.) | 34.01 | 8.0 mL | ~78.8 (2.2 eq) |

| Ice Water | - | 200 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

| Ethyl Acetate | - | 150 mL | - |

| Brine (Saturated NaCl solution) | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

Place the crude 4-fluoro-2-methyl-1-(methylthio)benzene from Part A into a 250 mL round-bottom flask with a magnetic stir bar.

-

Add glacial acetic acid (70 mL) and stir until the thioether is fully dissolved.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add 30% hydrogen peroxide (8.0 mL) dropwise, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).

-

Pour the reaction mixture slowly into a beaker containing 200 mL of ice water with vigorous stirring. A white precipitate should form.

-

Continue stirring for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral (check with pH paper).

-

For further purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or isopropyl alcohol to afford 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene as a white crystalline solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene. The expected data from key analytical techniques are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H) will appear as multiplets or doublets of doublets in the δ 7.0-8.0 ppm region. The aromatic methyl group (-CH₃) will be a singlet around δ 2.3-2.6 ppm. The sulfonyl methyl group (-SO₂CH₃) will be a sharp singlet further downfield, around δ 3.0-3.3 ppm. |

| ¹³C NMR | Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Key signals include the sulfonyl methyl carbon (~44 ppm), the aromatic methyl carbon (~21 ppm), and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large C-F coupling constant. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, appearing as a singlet in the typical range for an aryl fluoride. |

| IR Spectroscopy | Strong, characteristic absorption bands for the sulfonyl (S=O) group will be present at approximately 1320-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch). A C-F stretching band will be observed around 1200-1250 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₈H₉FO₂S = 188.22 g/mol ).[8] Common fragmentation patterns may include the loss of the methylsulfonyl group or the methyl group. |

References

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved January 17, 2026, from [Link]

-

OrganicChemGuide. (n.d.). Ether, Sulfide Synthesis. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (2026, January 15). Organic Letters Ahead of Print. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of methylsulphonyl benzene compounds.

-

Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (n.d.). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2017, January 29). Can anybody tell me, how i protect thiol group in ether synthesis? Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 17, 2026, from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Method of oxidizing thioether to sulfone.

-

ResearchGate. (n.d.). The synthesis routes of the 1-(4-methylsulfonyl)-2-thione-4-aryl-5-Z-6-methyl and oxyalkyl-imidazoles. Retrieved January 17, 2026, from [Link]

-

Chemsrc. (2025, September 18). 3-Fluoro-4-methylbenzenethiol. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-(methylsulphonyl)benzene. Retrieved January 17, 2026, from [Link]

-

ScienceDirect. (2025, August 10). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-3-chlorophenylmethyl sulfide.

-

ResearchGate. (2018, March 16). A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol. Retrieved January 17, 2026, from [Link]

-

Justia Patents. (n.d.). Synthesis of (A) 3. (4'-Fluoro-3,3',5-trimethyl-[1,1'-biphenyl]-2-yl-methyl)phenyl sulfide. Retrieved January 17, 2026, from [Link]

-

ScienceDirect. (2000, March 14). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile.

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved January 17, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-fluoro-4-methyl-. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]

Sources

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. scbt.com [scbt.com]

Spectroscopic Data for 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene, a compound of interest in contemporary chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical predictions and practical methodologies for its structural elucidation and characterization.

Introduction

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene (CAS No: 828270-62-8; Molecular Formula: C₈H₉FO₂S; Molecular Weight: 188.22 g/mol ) is a substituted aromatic sulfone.[1][2] The presence of a fluorine atom, a methyl group, and a methylsulfonyl group on the benzene ring imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its electronic and chemical behavior. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene and the numbering of the atoms.

Caption: Molecular structure of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] The choice of solvent can influence chemical shifts.[5]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[3]

-

Due to the presence of fluorine, C-F coupling will be observed, which can be further investigated with fluorine decoupling experiments.[7]

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The electron-withdrawing nature of the methylsulfonyl and fluoro groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Ar-H (H6) | ~7.8-8.0 | d | JH-H ≈ 8 | 1H |

| Ar-H (H5) | ~7.2-7.4 | dd | JH-H ≈ 8, JH-F ≈ 4 | 1H |

| Ar-H (H3) | ~7.1-7.3 | d | JH-F ≈ 9 | 1H |

| -SO₂CH₃ | ~3.1-3.3 | s | - | 3H |

| Ar-CH₃ | ~2.5-2.7 | s | - | 3H |

Interpretation:

-

The aromatic protons are expected in the range of δ 7.1-8.0 ppm. The proton ortho to the strongly electron-withdrawing sulfonyl group (H6) will be the most deshielded. The other two aromatic protons will show coupling to the fluorine atom in addition to proton-proton coupling.

-

The methylsulfonyl protons (-SO₂CH₃) will appear as a singlet, significantly downfield due to the deshielding effect of the adjacent sulfonyl group.

-

The aromatic methyl protons (Ar-CH₃) will also be a singlet, at a more upfield position compared to the methylsulfonyl protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The presence of fluorine will introduce C-F couplings, which can be complex to interpret without fluorine decoupling.[7]

| Carbon Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C4 (C-F) | ~160-165 | d | ¹JC-F ≈ 240-250 |

| C1 (C-SO₂) | ~138-142 | d | ³JC-F ≈ 3-5 |

| C2 (C-CH₃) | ~135-140 | d | ³JC-F ≈ 3-5 |

| C6 | ~128-132 | s | - |

| C5 | ~118-122 | d | ²JC-F ≈ 20-25 |

| C3 | ~115-120 | d | ²JC-F ≈ 20-25 |

| -SO₂CH₃ | ~40-45 | s | - |

| Ar-CH₃ | ~18-22 | s | - |

Interpretation:

-

The carbon attached to fluorine (C4) will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant.[7]

-

The other aromatic carbons will also exhibit coupling to the fluorine atom over two or three bonds, resulting in smaller doublet splittings. The carbons directly attached to the electron-withdrawing sulfonyl group (C1) and the methyl group (C2) will be downfield.

-

The methyl carbons will appear as singlets in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is expected to show characteristic absorption bands for the sulfonyl, aromatic, and C-F bonds.

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly on the ATR crystal.[3] Alternatively, the KBr pellet method can be employed, where a small amount of the sample is mixed with dry KBr powder and pressed into a thin pellet.[3]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Weak |

| S=O Asymmetric Stretch | 1350-1300 | Strong |

| S=O Symmetric Stretch | 1160-1120 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-F Stretch | 1250-1000 | Strong |

| C-S Stretch | 800-600 | Medium |

Interpretation:

-

The most prominent peaks in the spectrum will be the strong absorptions for the asymmetric and symmetric stretching vibrations of the S=O bonds in the methylsulfonyl group.[8]

-

A strong band corresponding to the C-F stretch is also expected.

-

The aromatic C-H and C=C stretching vibrations will be present in their characteristic regions.[9]

-

The aliphatic C-H stretching from the two methyl groups will be observed just below 3000 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Ionization: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be used.[3][10]

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.[3]

Predicted Mass Spectrum and Interpretation

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 188.22, corresponding to the molecular weight of the compound. High-resolution mass spectrometry should confirm the elemental composition of C₈H₉FO₂S.

-

Isotope Peaks: The presence of sulfur will result in a small M+2 peak due to the natural abundance of the ³⁴S isotope.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the sulfonyl group to give a fragment at m/z = 173, or the loss of the entire methylsulfonyl group (•SO₂CH₃) to give a fragment at m/z = 109. Further fragmentation of the aromatic ring is also possible.

Caption: Plausible fragmentation pathway for 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene in mass spectrometry.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene. This guide has outlined the expected spectroscopic data based on established chemical principles and data from analogous structures. Researchers working with this compound can use this information to guide their experimental work, interpret their results, and ultimately confirm the identity and purity of their samples. The provided protocols offer a starting point for obtaining high-quality data, which is the foundation of sound scientific investigation.

References

- Benchchem. Spectroscopic Characterization of m-Formylbenzenesulfonic Acid: A Technical Guide.

- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- Oakwood Chemical. 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene.

- Sigma-Aldrich. NMR Solvents.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

- BLDpharm. 828270-62-8|4-Fluoro-2-methyl-1-(methylsulfonyl)benzene.

- Michigan State University Department of Chemistry. Proton NMR Table.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- ChemScene. 648904-84-1 | 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene.

- Derry, M. J., & McQuade, D. T. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 845–851.

- NIST. Benzene, 1-fluoro-4-(methylsulfonyl)-. In NIST Chemistry WebBook.

- SWGDRUG.org. (2019). 4-Fluoro ADB.

- PCCP. (2020). Spectroscopic characterization and photochemistry of the vinylsulfinyl radical. Physical Chemistry Chemical Physics.

- PubChem. 1-Fluoro-4-(methylsulphonyl)benzene.

- PubChem. 4-Fluoro-1-iodo-2-[(methylsulfonyl)ethynyl]benzene.

- NIST. Benzenesulfonic acid, 4-methyl-. In NIST Chemistry WebBook.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- University of Calgary. Table of Characteristic IR Absorptions.

- RSC Publishing. (2020). Fluoromethylsulfinyl radicals: spectroscopic characterization and photoisomerization via intramolecular hydrogen shift.

- González, J., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C: Structural Chemistry, 78(11), 671-680.

- ChemicalBook. 4-Fluoroanisole(459-60-9) 13C NMR spectrum.

- González, J., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline-benzimidazole hybrids. PubMed.

Sources

- 1. 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene [oakwoodchemical.com]

- 2. 828270-62-8|4-Fluoro-2-methyl-1-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR用溶媒 [sigmaaldrich.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. Fluoromethylsulfinyl radicals: spectroscopic characterization and photoisomerization via intramolecular hydrogen shift - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. swgdrug.org [swgdrug.org]

1H NMR and 13C NMR analysis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its NMR data, underpinned by fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituents on the benzene ring. We will explore the causal relationships behind the observed spectral features, providing a robust framework for researchers in the field.

Introduction

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is a substituted aromatic compound with the chemical formula C₈H₉FO₂S[1][2][3]. Its structure, featuring a fluorine atom, a methyl group, and a methylsulfonyl group attached to a benzene ring, presents a rich case for NMR spectroscopic analysis. The strategic placement of these functional groups leads to a distinct and interpretable set of signals in both ¹H and ¹³C NMR spectra. This guide will dissect these spectra, offering predictive analysis and detailed explanations of the underlying quantum mechanical phenomena.

The accurate interpretation of NMR spectra is a cornerstone of modern chemical analysis, providing unambiguous structural elucidation and insights into the electronic environment of nuclei. For drug development professionals, confirming the structure and purity of such compounds is a critical step in the pipeline. For researchers and scientists, a deep understanding of the NMR properties of this molecule can inform the design of new compounds with tailored electronic and steric properties.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for many organic molecules and its relatively simple residual solvent signal[4]. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆, depending on the sample's solubility and the desired temperature range for the experiment[4]. A comprehensive list of NMR solvents and their properties is available from various suppliers[5].

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine ¹H and ¹³C NMR analysis on modern spectrometers[6].

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm. However, for many modern spectrometers, the residual solvent peak can be used as a secondary reference[7]. For CDCl₃, the residual proton peak is at approximately 7.26 ppm, and the carbon peak is at 77.16 ppm[5].

Spectrometer Setup and Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected chemical shift range.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A spectral width of approximately 200-220 ppm is necessary.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to obtain a satisfactory signal-to-noise ratio.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.

Predicted Chemical Shifts and Multiplicities

The substituents on the benzene ring—fluoro, methyl, and methylsulfonyl—exert both inductive and resonance effects, which dictate the chemical shifts of the aromatic protons.

-

-F (Fluoro group): Electronegative, exerting a -I (inductive withdrawal) and +M (mesomeric donation) effect. The +M effect dominates, leading to shielding (upfield shift) at the ortho and para positions.

-

-CH₃ (Methyl group): Weakly electron-donating through hyperconjugation (+I effect), causing slight shielding at the ortho and para positions.

-

-SO₂CH₃ (Methylsulfonyl group): Strongly electron-withdrawing (-I and -M effects), causing significant deshielding (downfield shift), particularly at the ortho and para positions.

Based on these effects, we can predict the relative chemical shifts of the three aromatic protons (H-3, H-5, and H-6).

Molecular Structure and Proton Numbering

Caption: IUPAC numbering of the benzene ring protons.

-

H-6: This proton is ortho to the strongly electron-withdrawing methylsulfonyl group and will therefore be the most deshielded, appearing furthest downfield. It will be split by H-5 (ortho coupling) and H-F (meta coupling).

-

H-3: This proton is ortho to the methyl group and meta to both the fluoro and methylsulfonyl groups. It will be moderately deshielded and will be split by H-F (ortho coupling) and H-5 (meta coupling).

-

H-5: This proton is ortho to the fluoro group and meta to the methyl and methylsulfonyl groups. It will be the most shielded of the aromatic protons and will be split by H-6 (ortho coupling), H-3 (meta coupling), and H-F (meta coupling).

-

-CH₃ (aromatic): The methyl group attached to the ring will appear as a singlet, slightly downfield from typical alkyl protons due to the aromatic ring current.

-

-SO₂CH₃: The methyl group of the methylsulfonyl substituent will also be a singlet, shifted further downfield due to the strong deshielding effect of the sulfonyl group.

Coupling Constants (J-values)

The spin-spin coupling between protons and between protons and fluorine provides valuable structural information.

-

Ortho coupling (³JHH): Typically 7-10 Hz.

-

Meta coupling (⁴JHH): Typically 2-3 Hz.

-

Proton-Fluorine coupling: These couplings are transmitted through bonds and are often observed over multiple bonds[8][9].

-

Ortho coupling (³JHF): ~8-10 Hz.

-

Meta coupling (⁴JHF): ~4-7 Hz[10].

-

Para coupling (⁵JHF): ~2-3 Hz.

-

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | ~7.8 - 8.0 | dd | ³J(H6-H5) ≈ 8-9, ⁴J(H6-F) ≈ 4-5 |

| H-3 | ~7.2 - 7.4 | d | ³J(H3-F) ≈ 8-9 |

| H-5 | ~7.0 - 7.2 | ddd | ³J(H5-H6) ≈ 8-9, ⁴J(H5-H3) ≈ 2-3, ⁴J(H5-F) ≈ 6-7 |

| Ar-CH₃ | ~2.3 - 2.5 | s | - |

| -SO₂CH₃ | ~3.0 - 3.2 | s | - |

¹H NMR Splitting Pattern Workflow

Caption: Key spin-spin couplings influencing the aromatic proton signals.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom will appear as a single line, except for those coupled to fluorine.

Predicted Chemical Shifts

The chemical shifts of the carbon atoms are influenced by the same substituent effects as the protons.

-

C-1 (ipso-SO₂CH₃): This carbon is attached to the strongly electron-withdrawing sulfonyl group and will be significantly deshielded.

-

C-4 (ipso-F): This carbon is attached to the electronegative fluorine atom. It will show a large downfield shift and a large one-bond C-F coupling constant (¹JC-F)[11].

-

C-2 (ipso-CH₃): This carbon is attached to the methyl group and will be deshielded relative to an unsubstituted benzene carbon.

-

C-6: Ortho to the sulfonyl group, this carbon will be deshielded.

-

C-3 and C-5: These carbons are influenced by a combination of the substituents. Their precise chemical shifts can be predicted using incremental substituent effect calculations, but C-5 is expected to be more shielded than C-3 due to the ortho-fluoro and meta-methyl/sulfonyl effects.

-

-CH₃ (aromatic): The methyl carbon will appear in the typical alkyl region.

-

-SO₂CH₃: The methylsulfonyl carbon will be deshielded due to the adjacent sulfonyl group.

Carbon-Fluorine Coupling

A key feature of the ¹³C NMR spectrum will be the presence of C-F coupling[12][13].

-

¹JC-F (C-4): This one-bond coupling is typically very large, in the range of 240-260 Hz[11]. The signal for C-4 will therefore appear as a doublet.

-

²JC-F (C-3 and C-5): Two-bond couplings are also significant, typically around 20-25 Hz[10]. The signals for C-3 and C-5 will be doublets.

-

³JC-F (C-2 and C-6): Three-bond couplings are smaller, around 5-10 Hz[14]. The signals for C-2 and C-6 will appear as doublets.

-

⁴JC-F (C-1): Four-bond coupling is generally small, around 1-3 Hz, and may not always be resolved[14].

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (Hz) |

| C-4 | ~160 - 165 | d | ¹JC-F ≈ 250 |

| C-1 | ~140 - 145 | d (small) | ⁴JC-F ≈ 1-3 |

| C-2 | ~135 - 140 | d | ³JC-F ≈ 5-8 |

| C-6 | ~128 - 132 | d | ³JC-F ≈ 7-10 |

| C-3 | ~118 - 122 | d | ²JC-F ≈ 20-25 |

| C-5 | ~115 - 118 | d | ²JC-F ≈ 20-25 |

| -SO₂CH₃ | ~40 - 45 | s | - |

| Ar-CH₃ | ~18 - 22 | s | - |

¹³C-NMR C-F Coupling Pathway

Caption: Visualization of through-bond carbon-fluorine couplings.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene are highly informative, providing a clear structural fingerprint of the molecule. The interplay of the electronic effects of the fluoro, methyl, and methylsulfonyl substituents results in a well-resolved and predictable pattern of chemical shifts and coupling constants. The presence of fluorine introduces characteristic splitting patterns in both the proton and carbon spectra, which serve as powerful diagnostic tools for structural confirmation. This in-depth guide provides the foundational knowledge for researchers to confidently interpret the NMR data of this and structurally related compounds, facilitating advancements in drug discovery and materials science.

References

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]

-

Emsley, J. W., & Mooney, E. F. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756. [Link]

-

PubChem. (n.d.). 1-Fluoro-4-(methylsulphonyl)benzene. Retrieved January 17, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene. Retrieved January 17, 2026, from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

Sources

- 1. 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene [oakwoodchemical.com]

- 2. 828270-62-8|4-Fluoro-2-methyl-1-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. NMR Solvents [sigmaaldrich.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. eclass.uoa.gr [eclass.uoa.gr]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. westmont.edu [westmont.edu]

An In-depth Technical Guide to 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene (CAS 828270-62-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 828270-62-8, systematically named 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene. While this specific compound is available commercially as a research chemical, it is noteworthy that as of the date of this publication, it has not been extensively featured in peer-reviewed scientific literature or patents. Consequently, this guide will delve into its known properties, a plausible synthetic route based on established methodologies for analogous structures, and its potential applications in the fields of medicinal chemistry and materials science, inferred from the well-documented roles of its constituent functional groups.

Core Chemical and Physical Properties

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a fluorine atom, a methyl group, and a methylsulfonyl group. These functional groups are anticipated to significantly influence its physicochemical properties and reactivity.

| Property | Value | Source |

| CAS Number | 828270-62-8 | [1][2] |

| Systematic Name | 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene | [1][2] |

| Molecular Formula | C₈H₉FO₂S | [1][2] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | White to off-white solid (typical) | Inferred from supplier data |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | Chemical structure analysis |

| Purity | Typically >95% (as offered by commercial suppliers) | [1] |

The presence of the electron-withdrawing methylsulfonyl group and the fluorine atom is expected to render the aromatic ring electron-deficient. This electronic nature plays a crucial role in its potential chemical transformations and biological interactions.

Plausible Synthesis Methodology

Diagram of a Potential Synthetic Workflow:

Caption: Hypothetical one-step synthesis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene.

Experimental Protocol:

-

Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) reaction vessel equipped with a magnetic stirrer and a cooling bath, add a suitable solvent such as dichloromethane.

-

Addition of Starting Material and Catalyst: Add 1-fluoro-3-methylbenzene to the solvent. Cool the mixture to 0-5 °C. Carefully add a Lewis acid catalyst, such as anhydrous aluminum trichloride, in portions while maintaining the temperature.

-

Addition of Sulfonylating Agent: Slowly add methanesulfonic anhydride to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene.

Potential Applications in Research and Drug Discovery

The structural motifs present in 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene are of significant interest in medicinal chemistry.

The Role of the Sulfonyl Group:

The sulfonyl group is a key functional group in a multitude of therapeutic agents[4]. Its inclusion in drug candidates can:

-

Enhance Metabolic Stability: By blocking sites susceptible to metabolic degradation, the sulfonyl group can increase the half-life of a drug molecule.

-

Improve Pharmacokinetic Properties: It can modulate solubility and cell permeability, thereby improving bioavailability.

-

Act as a Bioisostere: The sulfonyl group can serve as a bioisosteric replacement for other functional groups like carbonyls or phosphates, potentially maintaining or improving biological activity.

The Significance of Fluorine in Medicinal Chemistry:

The introduction of fluorine into drug candidates is a widely used strategy to optimize their pharmacological profiles[5][6]. The benefits of fluorination can include:

-

Increased Metabolic Stability: The high strength of the carbon-fluorine bond can prevent metabolic oxidation at that position.

-

Modulation of Physicochemical Properties: Fluorine can alter the lipophilicity and pKa of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, thereby increasing potency.

Given these properties, 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene could serve as a valuable building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors, anti-inflammatory agents, or compounds targeting metabolic disorders.

Safety and Handling

Based on available Safety Data Sheet (SDS) information, 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene should be handled with care in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Fire and Explosion Hazards: The fire-fighting measures will depend on the surrounding environment. Use extinguishing media appropriate for the surrounding fire.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

It is imperative to consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical.

Commercial Suppliers

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is available from several chemical suppliers that specialize in research chemicals. These include, but are not limited to:

It is advisable to request a certificate of analysis from the supplier to verify the purity and identity of the compound.

Conclusion

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene (CAS 828270-62-8) represents a chemical entity with significant, yet largely unexplored, potential in the realms of synthetic and medicinal chemistry. While direct research on this compound is scarce, its structural components—a fluorinated benzene ring and a methylsulfonyl group—are hallmarks of modern drug design. This guide has provided a comprehensive overview of its known properties, a scientifically sound, albeit hypothetical, synthetic pathway, and a well-reasoned projection of its potential applications. It is hoped that this technical guide will serve as a valuable resource for researchers and professionals in drug development, encouraging the exploration of this and related molecules in the quest for novel therapeutic agents and advanced materials.

References

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene [oakwoodchemical.com]

- 3. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene (CAS No. 828270-62-8), a key building block in modern medicinal chemistry. The document delves into the molecule's structural attributes, reactivity, and stability, with a particular focus on its role in nucleophilic aromatic substitution (SNAr) reactions. Authored for researchers and drug development professionals, this guide synthesizes theoretical principles with practical insights, offering detailed experimental protocols and exploring the compound's application in the synthesis of complex pharmaceutical agents, such as kinase inhibitors. By elucidating the chemical behavior of this versatile reagent, this guide aims to empower scientists in the rational design and efficient execution of synthetic strategies for novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Aryl Sulfones in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, capable of profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with a sulfonyl group, a powerful electron-withdrawing moiety, the resulting fluorinated aryl sulfone scaffold becomes a highly valuable and versatile intermediate in pharmaceutical synthesis.

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene stands out as a particularly strategic reagent. Its structure features a fluorine atom positioned para to the strongly deactivating methylsulfonyl group. This arrangement maximally activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group. The additional methyl group provides steric and electronic differentiation, allowing for precise control in complex synthetic routes. This guide will explore the fundamental principles governing the reactivity and stability of this compound, providing the technical foundation necessary for its effective utilization in drug discovery and development.

Physicochemical and Structural Properties

A thorough understanding of the physical and structural properties of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 828270-62-8 | [2] |

| Molecular Formula | C₈H₉FO₂S | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | 95-97 °C | [3] |

The key to the reactivity of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene lies in its electronic structure. The potent electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) significantly reduces the electron density of the benzene ring, particularly at the ortho and para positions. This electron deficiency renders the carbon atom bonded to the fluorine highly electrophilic and susceptible to attack by nucleophiles.

Synthesis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

The preparation of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene can be achieved through a multi-step sequence starting from commercially available materials. A representative synthetic route is outlined below.

Synthetic Pathway

A common approach involves the sulfonation of a substituted toluene, followed by conversion to the sulfonyl chloride, and subsequent functional group manipulations to install the methylsulfonyl group. A documented synthesis proceeds from 5-fluoro-2-methylbenzenesulfonyl chloride.[4]

Detailed Experimental Protocol

The following protocol is adapted from a procedure for a structurally similar compound and literature synthesis of the target molecule.[4]

Step 1: Formation of the Hydrazine Adduct

-

In a round-bottom flask, dissolve 5-fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add hydrazine (2.2 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 16 hours.

-

Remove the solvent under reduced pressure to obtain the crude hydrazine adduct as a white solid.

Step 2: Methylation to form 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

-

To the crude hydrazine adduct, add ethanol, sodium acetate (10 eq), and methyl iodide (5 eq).

-

Heat the mixture to reflux and maintain for 16 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.[4]

Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is Nucleophilic Aromatic Substitution (SNAr). This reaction is central to its utility as a synthetic building block.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]

-

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context due to the activation by the electron-withdrawing sulfonyl group.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is delocalized onto the electron-withdrawing methylsulfonyl group, which stabilizes the intermediate. The para relationship between the fluorine and the sulfonyl group is optimal for this stabilization.

Scope of Nucleophiles

A wide range of nucleophiles can be employed in SNAr reactions with 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene, highlighting its synthetic versatility.

-

N-Nucleophiles: Primary and secondary amines, anilines, hydrazines, and heterocycles (e.g., imidazoles, pyrazoles) are common nucleophiles. These reactions are fundamental for constructing carbon-nitrogen bonds in many active pharmaceutical ingredients (APIs).

-

O-Nucleophiles: Alkoxides and phenoxides readily displace the fluoride to form aryl ethers. Reactions are typically carried out in the presence of a base such as potassium hydroxide or sodium hydride to generate the nucleophilic alkoxide/phenoxide.[6]

-

S-Nucleophiles: Thiolates are excellent nucleophiles for this reaction, leading to the formation of thioethers.

Representative Experimental Protocol: SNAr with an Amine

This protocol is a generalized procedure based on established methods for SNAr reactions on activated fluoroarenes.[7]

-

To a solution of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP) in a round-bottom flask, add the desired amine (1.1 - 1.5 eq).

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Heat the reaction mixture to a temperature between 50-120°C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Stability Profile

Aryl methyl sulfones are generally considered to be robust functional groups, exhibiting good thermal and chemical stability.

-

Thermal Stability: Aryl sulfones are thermally stable and can often be subjected to high reaction temperatures without decomposition.[8]

-

Chemical Stability: The methylsulfonyl group is resistant to a wide range of acidic and basic conditions. It is generally stable to hydrolysis. However, under very harsh conditions, such as fused alkali at high temperatures, cleavage of the aryl-sulfur bond can occur.[9] The C-F bond is stable under neutral and acidic conditions but is, by design, susceptible to cleavage by nucleophiles.

-

Storage: 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and nucleophiles.

Applications in Drug Discovery and Development

The unique reactivity of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene makes it a valuable building block for the synthesis of complex molecules, particularly in the field of oncology. Its structural motif is found in several kinase inhibitors.

Case Study: Synthesis of Kinase Inhibitors

While direct public-domain examples for 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene are proprietary, its close analogues are key components in the synthesis of important drugs. For instance, the synthesis of Tucatinib, a HER2 inhibitor, involves the SNAr reaction of 1-fluoro-2-methyl-4-nitrobenzene with a heterocyclic amine.[10] The methylsulfonyl group in the title compound serves a similar activating role as the nitro group in the Tucatinib precursor, making 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene a highly relevant building block for analogous kinase inhibitors.

The general synthetic strategy involves the coupling of the fluorinated aryl sulfone with a complex amine-containing fragment, often a heterocyclic core, via an SNAr reaction. This step is frequently a crucial bond-forming event late in the synthetic sequence.

The rationale for using this specific building block lies in the desired properties of the final drug molecule. The methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility, while the overall substitution pattern contributes to the specific binding affinity for the target kinase.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is a highly activated and versatile building block for organic synthesis. Its reactivity is dominated by the SNAr mechanism, allowing for the efficient displacement of the fluorine atom by a wide array of nucleophiles. This predictable reactivity, coupled with the general stability of the aryl sulfone moiety, makes it an invaluable tool for medicinal chemists, particularly in the construction of complex pharmaceutical agents like kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

National Center for Biotechnology Information. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. Tetrahedron Letters, 59(13), 1235-1237. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: The Diverse Applications of 1-Fluoro-4-(methylsulfonyl)benzene in Industry. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and biological properties of aryl methyl sulfones. Medicinal Chemistry Research, 27, 2175-2186. Retrieved from [Link]

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

National Center for Biotechnology Information. (2020). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters, 23(1), 128-132. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1660. Retrieved from [Link]

- Google Patents. (n.d.). US9260421B2 - Pharmaceutical intermediates and process for the preparation thereof.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Retrieved from [Link]

-

American Chemical Society. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14016-14079. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10615-10626. Retrieved from [Link]

- Google Patents. (n.d.). US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 256. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-methyl-. Retrieved from [Link]

Sources

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene [oakwoodchemical.com]

- 4. 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - chemicalbook [chemicalbook.com]

- 5. US11091442B2 - Fluorosulfonyl-containing compound, intermediate thereof, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 6. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 7. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiol-Methylsulfone-Based Hydrogels for Cell Encapsulation: Reactivity Optimization of Aryl-Methylsulfone Substrate for Fine-Tunable Gelation Rate and Improved Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of synthesis for 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

This document provides a detailed technical guide for the multi-step synthesis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene, a key intermediate in various research and development applications. The proposed synthetic strategy is grounded in established, high-yield chemical transformations, emphasizing mechanistic understanding, experimental robustness, and safety. This guide is intended for an audience of researchers, chemists, and drug development professionals.

Introduction and Retrosynthetic Analysis

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is an aromatic sulfone containing fluorine and methyl substituents. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the sulfonyl group (a strong electron-withdrawing group) and the metabolic stability often associated with the C-F bond.

Overall Synthetic Workflow

The synthesis is designed as a three-step process starting from 4-Fluoro-2-methylaniline.

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of 4-Fluoro-2-methyl-1-(methylthio)benzene (Sulfide Intermediate)

Step 1: Diazotization of 4-Fluoro-2-methylaniline

Mechanistic Principle: The initial step is the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1] The reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing, primarily through the loss of nitrogen gas (N₂) and subsequent reaction with water to form a phenol.[1]

Caption: Mechanism of arenediazonium salt formation.

Step 2: Thiomethylation via a Modified Sandmeyer-type Reaction

Mechanistic Principle: The arenediazonium salt is a superb leaving group, allowing for its substitution. In this step, the diazonium group is replaced by a methylthio (-SCH₃) group. This can be achieved by reacting the diazonium salt solution with dimethyl disulfide (DMDS) in the presence of a reducing agent, such as a catalytic amount of iron(II) sulfate (FeSO₄). This process is mechanistically related to the Sandmeyer reaction, proceeding via a radical pathway. The Fe(II) catalyst reduces the diazonium salt to an aryl radical, which then reacts with dimethyl disulfide.

Causality of Experimental Choices:

-

Dimethyl Disulfide (DMDS): DMDS serves as the source of the methylthio group. It is an effective and readily available reagent for this transformation.[2][3][4]

-

FeSO₄ Catalyst: Iron(II) salts are cost-effective and efficient catalysts for initiating the required single-electron transfer to generate the aryl radical from the diazonium salt.

Experimental Protocol 1: Synthesis of 4-Fluoro-2-methyl-1-(methylthio)benzene

Materials & Reagents:

-

4-Fluoro-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Dimethyl Disulfide (DMDS)

-

Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-fluoro-2-methylaniline (1.0 eq).

-

Add a mixture of concentrated HCl (3.0 eq) and deionized water.

-

Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the NaNO₂ solution dropwise to the aniline slurry, maintaining the internal temperature between 0 and 5 °C. Stir vigorously during the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Thiomethylation:

-

In a separate, larger reaction vessel, add dimethyl disulfide (2.0-3.0 eq) and a catalytic amount of FeSO₄·7H₂O (0.1 eq).

-

Cool this mixture to 10-15 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the DMDS mixture. Vigorous evolution of N₂ gas will be observed. Control the addition rate to maintain the temperature below 25 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x).

-

Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 4-fluoro-2-methyl-1-(methylthio)benzene, can be purified by vacuum distillation or column chromatography on silica gel.

-

Part 2: Synthesis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene (Final Product)

Step 3: Oxidation of the Sulfide to the Sulfone

Mechanistic Principle: The final step is the oxidation of the electron-rich sulfur atom in the methylthioether to the hexavalent sulfone. This is a common and high-yielding transformation.[5] A variety of oxidizing agents can be used, but hydrogen peroxide (H₂O₂) in acetic acid is a cost-effective, "green," and highly efficient system for this purpose.[6][7] The reaction proceeds via the initial formation of a sulfoxide intermediate, which is then further oxidized to the sulfone. Using a stoichiometric excess of the oxidant ensures the reaction goes to completion.

Causality of Experimental Choices:

-

Hydrogen Peroxide (30% aq.): A readily available, inexpensive, and environmentally benign oxidant. The only byproduct is water.

-

Acetic Acid: Serves as a solvent and a catalyst, activating the H₂O₂ for the electrophilic attack on the sulfur atom.

Caption: Stepwise oxidation from sulfide to sulfone.

Experimental Protocol 2: Synthesis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

Materials & Reagents:

-

4-Fluoro-2-methyl-1-(methylthio)benzene (from Part 1)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% aqueous solution)

-

Deionized Water

-

Sodium Bicarbonate or Sodium Hydroxide solution

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the sulfide intermediate (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to approximately 15-20 °C.

-

Slowly add hydrogen peroxide (30% aq., 2.5-3.0 eq) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below 50 °C.

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

For a more robust reaction, the mixture can be gently heated to 50-60 °C for 1-2 hours to ensure complete conversion of the sulfoxide intermediate to the sulfone.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing a large volume of cold deionized water. The product will often precipitate as a white solid.

-

If the product precipitates, collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid.

-

If the product remains oily, extract it with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and carefully wash with water, followed by a dilute solution of sodium bicarbonate to neutralize the acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Step | Typical Yield | Appearance | Key Analytical Data (Expected) |